[4-(4-Hydroxy-3,5,6,7,8,8A-hexahydro-1(2H)-quinolinyl)phenyl]acetonitrile
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Overview
Description
[4-(4-Hydroxy-3,5,6,7,8,8A-hexahydro-1(2H)-quinolinyl)phenyl]acetonitrile is a complex organic compound with a unique structure that includes a quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Hydroxy-3,5,6,7,8,8A-hexahydro-1(2H)-quinolinyl)phenyl]acetonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline ring system and the introduction of the acetonitrile group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Hydroxy-3,5,6,7,8,8A-hexahydro-1(2H)-quinolinyl)phenyl]acetonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups to amines.
Substitution: This reaction can involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may yield amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-Hydroxy-3,5,6,7,8,8A-hexahydro-1(2H)-quinolinyl)phenyl]acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biology, this compound may be used as a probe to study biological processes involving quinoline derivatives. Its interactions with biological molecules can provide insights into enzyme mechanisms, receptor binding, and cellular signaling pathways.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure can be modified to develop new drugs with specific therapeutic targets, such as antimicrobial, anticancer, or anti-inflammatory agents.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of [4-(4-Hydroxy-3,5,6,7,8,8A-hexahydro-1(2H)-quinolinyl)phenyl]acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [4-(4-Hydroxy-3,5,6,7,8,8A-hexahydro-1(2H)-quinolinyl)phenyl]acetonitrile include other quinoline derivatives, such as:
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl- (2R-cis)
- 6-Isopropenyl-4,8a-dimethyl-1,2,3,5,6,7,8,8a-octahydro-naphthalen-2-ol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems
Properties
Molecular Formula |
C17H20N2O |
---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
2-[4-(4-hydroxy-3,5,6,7,8,8a-hexahydro-2H-quinolin-1-yl)phenyl]acetonitrile |
InChI |
InChI=1S/C17H20N2O/c18-11-9-13-5-7-14(8-6-13)19-12-10-17(20)15-3-1-2-4-16(15)19/h5-8,16,20H,1-4,9-10,12H2 |
InChI Key |
YGYPQKZAWAUTIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CCN(C2C1)C3=CC=C(C=C3)CC#N)O |
Origin of Product |
United States |
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